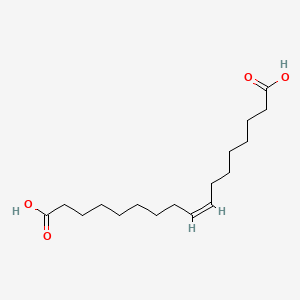

8-Heptadecenedioic acid, (8Z)-

CAS No.: 253687-28-4

Cat. No.: VC16983620

Molecular Formula: C17H30O4

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 253687-28-4 |

|---|---|

| Molecular Formula | C17H30O4 |

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | (Z)-heptadec-8-enedioic acid |

| Standard InChI | InChI=1S/C17H30O4/c18-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(20)21/h1-2H,3-15H2,(H,18,19)(H,20,21)/b2-1- |

| Standard InChI Key | VDTSYDDUGXHLDV-UPHRSURJSA-N |

| Isomeric SMILES | C(CCC/C=C\CCCCCCC(=O)O)CCCC(=O)O |

| Canonical SMILES | C(CCCC=CCCCCCCC(=O)O)CCCC(=O)O |

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Molecular Identity

The IUPAC name for this compound is heptadec-8-enoic acid, with the (Z) designation indicating the cis configuration of the double bond between carbons 8 and 9 . Its delta notation, 17:1Δ8c, succinctly describes the 17-carbon chain, one double bond, and its position . The compound’s structural specificity is further captured in its SMILES notation:

.

Table 1: Key Identifiers of 8-Heptadecenoic Acid, (8Z)-

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 7432-41-9 | |

| Molecular Formula | ||

| Molecular Weight | 268.43 g/mol | |

| Lipid Maps Identifier | LMFA01030288 | |

| PubChem CID | 54538289 |

Stereochemical and Physicochemical Properties

The (8Z) configuration imposes a kink in the hydrocarbon chain, influencing intermolecular interactions and solubility. While experimental data on melting and boiling points are sparse, analogous unsaturated fatty acids suggest reduced melting points compared to saturated counterparts due to disrupted packing efficiency . The compound’s InChIKey, ZBIGLIMGCLJKHN-KTKRTIGZSA-N, uniquely encodes its stereochemistry .

Natural Occurrence and Synthesis

Isolation and Detection

Advanced chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS), are employed to isolate and identify this compound in complex lipid mixtures. Its characteristic fragmentation pattern and retention time aid differentiation from isomers like the (8E)-variant .

Applications and Future Directions

Industrial and Research Uses

-

Analytical Standards: High-purity 8-heptadecenoic acid is utilized as a reference compound in lipidomics to calibrate mass spectrometers and validate detection methods .

-

Biochemical Probes: Its unique structure aids in studying desaturase enzyme specificity and lipid-protein interactions .

Therapeutic Prospects

Targeted modification of the double bond position or geometry could yield derivatives with enhanced bioactivity. For example, epoxidation or hydroxylation might produce anti-inflammatory agents, leveraging the compound’s lipid-soluble backbone for drug delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume